molecular formula C15H18N2O3S B2946915 N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide CAS No. 946374-60-3

N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide

Cat. No.: B2946915
CAS No.: 946374-60-3
M. Wt: 306.38
InChI Key: JOZOTGZCAUIBNZ-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to an ethyl group substituted with morpholino and thiophen-3-yl moieties. While direct toxicological or biological data for this compound are unavailable in the provided evidence, structural analogues highlight its possible applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-15(14-2-1-6-20-14)16-10-13(12-3-9-21-11-12)17-4-7-19-8-5-17/h1-3,6,9,11,13H,4-5,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZOTGZCAUIBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholino Intermediate: The synthesis begins with the preparation of a morpholino intermediate through the reaction of morpholine with an appropriate alkylating agent.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.

    Formation of the Furan-2-carboxamide Moiety: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the furan-2-carboxamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the furan-2-carboxamide moiety can produce corresponding alcohols or amines.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s unique architecture includes:

  • Furan-2-carboxamide backbone : Provides rigidity and hydrogen-bonding capability.
  • Morpholino substituent: Enhances solubility and modulates electronic properties.
  • Ethyl linker : Allows conformational flexibility between substituents.

Comparative Analysis of Analogues

Table 1: Structural Comparison of Selected Analogues
Compound Name Molecular Formula Key Functional Groups Heterocycles Molecular Weight (g/mol) References
N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide C15H19N2O3S (calculated) Morpholino, thiophene, furan carboxamide Furan, thiophene 307.39 N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide C11H8N2O3S Nitrophenyl, thiophene carboxamide Thiophene 248.26
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C15H17ClN3O2S Morpholino, thiazol, chlorophenyl Thiazol 338.83
Thiophene fentanyl hydrochloride C24H26N2OS•HCl Thiophene, phenethylpiperidine Thiophene 435.01
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide C22H19F2N5O3 Difluorophenyl, hydroxy-acetyl, pyrazine Pyrazine 447.42
Key Observations:

Heterocyclic Diversity: Thiophene and furan in the target compound contrast with thiazol () or pyrazine () in analogues. Sulfur-containing heterocycles (thiophene, thiazol) may enhance metabolic stability compared to oxygen-containing furan .

Substituent Effects :

  • Nitrophenyl () and chlorophenyl () groups introduce electron-withdrawing effects, whereas the target’s thiophen-3-yl may offer π-stacking capabilities .
  • Hydroxy-acetyl groups in Eli Lilly’s compound () enable hydrogen bonding, absent in the target .
Key Observations:

Synthetic Strategies: Carboxamide bond formation via acyl chloride () or coupling reagents like HATU () is common .

Crystallography and Packing :

  • N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits weak C–H⋯O/S interactions and dihedral angles influenced by nitro groups, contrasting with furan analogues (e.g., 2NPFC) .

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a unique structure comprising a morpholino group, a thiophene ring, and a furan-2-carboxamide moiety. This structural diversity contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown that the compound has significant effects against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC values range from 0.22 to 0.25 μg/mL for certain derivatives, indicating potent antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound demonstrates a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's anticancer potential has also been explored. It is believed to exert its effects through several mechanisms:

  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : The compound has been shown to promote apoptosis in various cancer cell lines, enhancing its therapeutic potential .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can bind to receptors, altering signaling pathways that control cell growth and survival .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(2-morpholinoethyl)furan-2-carboxamideLacks thiophene ringReduced reactivity
N-(2-thiophen-3-ylethyl)furan-2-carboxamideContains only thiopheneDifferent pharmacological profile
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamideBenzamide moiety instead of furanVariations in activity

This table illustrates how variations in structure influence the biological activity of related compounds.

Study on Antimicrobial Efficacy

In an extensive study assessing the antimicrobial efficacy of various derivatives of the compound, it was found that several exhibited strong bactericidal effects with low MIC values. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Cancer Cell Line Studies

A series of experiments conducted on different cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests a dual mechanism involving both growth inhibition and programmed cell death .

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